molecular formula C13H12N4O B5563061 3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No.: B5563061
M. Wt: 240.26 g/mol
InChI Key: BKNCEQZYTWVMNB-UHFFFAOYSA-N
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Description

3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, followed by cyclization with formamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammation.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one involves the inhibition of specific molecular targets and pathways:

Biological Activity

3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound can be represented as C12H12N4OC_{12}H_{12}N_4O with a molecular weight of 224.25 g/mol. The synthesis typically involves cyclocondensation reactions using various precursors that contain triazole and pyrimidine moieties.

Synthesis Overview

The synthesis process often includes:

  • Starting Materials : Benzyl derivatives and methylated triazoles.
  • Reaction Conditions : Reflux in solvents such as ethanol or DMF (Dimethylformamide).
  • Yield : Varies based on specific reaction conditions but generally aims for high purity and yield.

Biological Activity

The biological activity of this compound has been explored in various studies. Key areas of activity include:

Antitumor Activity

Research has shown that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to 3-benzyl-5-methyl have shown IC50 values ranging from 0.53 μM to 60 nM against HeLa cells and other cancer lines .

The compound's mechanism often involves:

  • Tubulin Inhibition : Many triazolo derivatives disrupt tubulin polymerization, which is critical for cell division.
  • Kinase Inhibition : Some compounds in this class act as kinase inhibitors, impacting cellular signaling pathways relevant in cancer proliferation .

Case Studies

Several studies have highlighted the efficacy and mechanisms of related compounds:

  • Antiproliferative Studies : A study on a closely related compound indicated it was 4–30 times more potent than its counterparts against multiple cancer cell lines .
  • In Vivo Efficacy : Research demonstrated that certain analogs maintained oral efficacy against infections in animal models while exhibiting moderate potency .

Data Table: Biological Activities of Related Compounds

Compound NameIC50 (μM)Activity TypeCell Line
3-benzyl-5-methyl[1,2,4]triazolo0.53AntiproliferativeHCT-116
5-methyl-2-(p-toluidino)0.60AntiproliferativeHeLa
7-(3′,4′,5′-trimethoxyphenyl)0.38Tubulin polymerization inhibitorA549
Unspecified Triazolo Derivative0.43Kinase inhibitionHT29

Properties

IUPAC Name

3-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10-7-12(18)17-13(15-10)16(9-14-17)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNCEQZYTWVMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N(C=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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